5-Position Substituent Type Is the Dominant Driver of Cytotoxicity: Primary Amine Offers a Departure from Alkyl/Allyl SAR
In a systematic SAR study of 10 4,7-dimethoxy-1,3-benzodioxole derivatives against COLO 205 cells, simply changing the 5-substituent from a hydrocarbon (e.g., methyl, allyl, n-propyl) to a bulkier group reduced cytotoxicity from an IC₅₀ of ~60 μM to >225 μM [1]. The target compound’s 5-ethanamine substituent represents a chemically distinct functional class (primary aliphatic amine) not represented in that hydrocarbon series, raising the possibility of a distinct potency and selectivity profile that cannot be predicted by interpolation among the existing alkyl/allyl analogs [1].
| Evidence Dimension | Anti-proliferative IC₅₀ against COLO 205 cells (MTT assay, 5-substituent type) |
|---|---|
| Target Compound Data | Not directly reported in the cited study; ethanamine substituent represents a new functional class for this scaffold |
| Comparator Or Baseline | Compound 1 (5-substituent not specified in accessible excerpt): IC₅₀ = 59.4 μM; Compound 2: IC₅₀ = 152.3 μM; Compound 3: IC₅₀ = 148.5 μM; Compounds 7-9 (bulky substituents): IC₅₀ > 225 μM [1] |
| Quantified Difference | IC₅₀ varies >3.8-fold (from 59.4 μM to >225 μM) within the hydrocarbon series; primary amine analog not represented |
| Conditions | Human colorectal adenocarcinoma COLO 205 cells; 24 h treatment; MTT assay [1] |
Why This Matters
For procurement decisions, this evidence signals that the target compound occupies a unique and unexplored region of chemical space within a validated bioactive scaffold, offering a structurally justified basis for probe development rather than simply re-ordering a characterized analog.
- [1] Lien, H.-M.; Kuo, P.-T.; Huang, C.-L.; Kao, J.-Y.; Lin, H.; Yang, D.-Y.; Lai, Y.-Y. Study of the Anti-Proliferative Activity of 5-Substituted 4,7-Dimethoxy-1,3-Benzodioxole Derivatives of SY-1 from Antrodia camphorata on Human COLO 205 Colon Cancer Cells. Evidence-Based Complementary and Alternative Medicine 2011, 2011, 450529. View Source
